For Researchers, Scientists, and Drug Development Professionals
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to Ethyl Henicosanoate
Introduction
Ethyl henicosanoate is a long-chain fatty acid ester, specifically the ethyl ester of heneicosanoic acid. As a member of the fatty acid ester family, it holds potential for investigation in various scientific domains, including drug development, biochemistry, and materials science. This technical guide provides a comprehensive overview of the chemical properties, synthesis, analysis, and potential biological activities of ethyl henicosanoate, tailored for a scientific audience.
Chemical and Physical Properties
Ethyl henicosanoate is a saturated fatty acid ester with the chemical formula C23H46O2.[1][2] Its structure consists of a 21-carbon straight-chain fatty acid (heneicosanoic acid) linked to an ethyl group via an ester bond.
Table 1: Chemical and Physical Properties of Ethyl Henicosanoate
| Property | Value | Source |
| IUPAC Name | ethyl henicosanoate | [1] |
| Synonyms | Heneicosanoic acid, ethyl ester; Ethyl n-heneicosanoate | [1][2] |
| CAS Number | 28898-67-1 | [1][2] |
| Molecular Formula | C23H46O2 | [1][2] |
| Molecular Weight | 354.61 g/mol | [1][2] |
| Appearance | Solid | |
| Water Solubility | 1.142e-005 mg/L @ 25 °C (estimated) | [3] |
| logP (o/w) | 10.804 (estimated) | [3] |
| Kovats Retention Index (non-polar) | 2492.1 | [1] |
Experimental Protocols
Synthesis: Fischer-Speier Esterification
Ethyl henicosanoate can be synthesized via the Fischer-Speier esterification of heneicosanoic acid with ethanol, using an acid catalyst.[4] This reversible reaction is driven to completion by using an excess of the alcohol and/or by removing water as it is formed.[4][5][6]
Materials:
-
Heneicosanoic acid
-
Anhydrous ethanol (absolute)
-
Concentrated sulfuric acid (or another acid catalyst like p-toluenesulfonic acid)
-
Toluene (optional, for azeotropic removal of water)
-
Sodium bicarbonate solution (saturated)
-
Brine (saturated sodium chloride solution)
-
Anhydrous sodium sulfate
-
Organic solvents for extraction and chromatography (e.g., diethyl ether, hexanes, ethyl acetate)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve heneicosanoic acid in an excess of anhydrous ethanol.
-
Slowly add a catalytic amount of concentrated sulfuric acid to the mixture.
-
Heat the reaction mixture to reflux and maintain for several hours (typically 1-10 hours), monitoring the reaction progress by thin-layer chromatography (TLC).[4]
-
After the reaction is complete, cool the mixture to room temperature.
-
Remove the excess ethanol under reduced pressure.
-
Dissolve the residue in an organic solvent like diethyl ether and transfer to a separatory funnel.
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude ethyl henicosanoate.
Purification: Column Chromatography
The crude ethyl henicosanoate can be purified by flash column chromatography on silica gel.
Procedure:
-
Prepare a silica gel slurry in a non-polar solvent (e.g., hexanes) and pack it into a chromatography column.
-
Dissolve the crude product in a minimal amount of the non-polar solvent and load it onto the column.
-
Elute the column with a solvent system of increasing polarity, for example, a gradient of ethyl acetate in hexanes.
-
Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Combine the pure fractions and evaporate the solvent to yield purified ethyl henicosanoate.
Analytical Methods
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a standard method for the analysis and quantification of fatty acid esters.[7][8]
Instrumentation and Conditions (Representative):
-
Gas Chromatograph: Agilent 7890A or similar
-
Mass Spectrometer: Agilent 5975C or similar
-
Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar capillary column.[9]
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Inlet: Split/splitless injector, operated in splitless mode.
-
Oven Program: A temperature gradient program is used to separate the components, for example: initial temperature of 60°C, hold for 1 minute, ramp at 5°C/min to 210°C, then ramp at 10°C/min to 280°C and hold for 15 minutes.[9]
-
MS Detection: Electron ionization (EI) at 70 eV, scanning a mass range of m/z 50-550.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are used to confirm the structure of the synthesized ester.
Expected Chemical Shifts (δ) in CDCl₃:
¹H NMR:
-
~4.12 ppm (quartet, 2H): -O-CH₂-CH₃
-
~2.28 ppm (triplet, 2H): -CH₂-C(=O)O-
-
~1.63 ppm (quintet, 2H): -CH₂-CH₂-C(=O)O-
-
~1.25 ppm (broad multiplet, 34H): -(CH₂)₁₇-
-
~1.25 ppm (triplet, 3H): -O-CH₂-CH₃
-
~0.88 ppm (triplet, 3H): CH₃-(CH₂)₁₉-
¹³C NMR:
-
~173.9 ppm: C=O (ester carbonyl)
-
~60.1 ppm: -O-CH₂-CH₃
-
~34.4 ppm: -CH₂-C(=O)O-
-
~31.9 - 22.7 ppm: -(CH₂)₁₈- (multiple overlapping signals)
-
~14.3 ppm: -O-CH₂-CH₃
-
~14.1 ppm: CH₃-(CH₂)₁₉-
Potential Biological Activities and Signaling Pathways
While there is a lack of specific biological data for ethyl henicosanoate, the activities of other long-chain saturated fatty acids and their esters suggest potential areas for investigation.
Putative Biological Activities
Table 2: Potential Biological Activities of Ethyl Henicosanoate (Inferred from Related Compounds)
| Activity | Cell Line/Model | IC₅₀ / MIC | Source (for related compounds) |
| Cytotoxicity | Various cancer cell lines | Not Available | Fatty acids can induce apoptosis in cancer cells.[10] |
| Anti-inflammatory | In vitro enzyme assays (COX-1, COX-2, 5-LOX) | Not Available | Saturated fatty acids can have pro- or anti-inflammatory effects depending on the context.[11] |
| Antimicrobial | Bacteria, Fungi | Not Available | Fatty acid esters can exhibit antimicrobial properties. |
Potential Signaling Pathways
Long-chain saturated fatty acids and their esters can act as signaling molecules, potentially influencing key cellular pathways such as inflammation and apoptosis.
NF-κB Signaling Pathway
The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway is a central regulator of inflammation. Saturated fatty acids have been shown to activate this pathway, potentially through Toll-like receptors (TLRs), leading to the transcription of pro-inflammatory genes.
Apoptosis Signaling Pathway
Fatty acids can induce apoptosis (programmed cell death) through various mechanisms, including the intrinsic (mitochondrial) pathway.[10][12] This can involve the modulation of Bcl-2 family proteins, leading to mitochondrial outer membrane permeabilization and the activation of caspases.
Conclusion
Ethyl henicosanoate is a long-chain saturated fatty acid ester with well-defined chemical and physical properties. While specific biological data for this compound is limited, its structural similarity to other bioactive fatty acid esters suggests potential for further investigation in areas such as cancer biology, inflammation, and infectious diseases. The experimental protocols and potential signaling pathways outlined in this guide provide a framework for future research into the biological functions and therapeutic applications of ethyl henicosanoate. Further studies are warranted to elucidate its specific biological activities and mechanisms of action.
References
- 1. Ethyl henicosanoate | C23H46O2 | CID 12054541 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Ethyl henicosanoate [webbook.nist.gov]
- 3. ethyl heneicosanoate, 28898-67-1 [thegoodscentscompany.com]
- 4. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 5. Fischer Esterification – Intermediate Organic Chemistry Lab Manual [odp.library.tamu.edu]
- 6. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 7. ntnuopen.ntnu.no [ntnuopen.ntnu.no]
- 8. Rapid, accurate, and sensitive fatty acid ethyl ester determination by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Ethyl henicosanoate [webbook.nist.gov]
- 10. cerritos.edu [cerritos.edu]
- 11. Synthesis and Anti-Inflammatory and Analgesic Potentials of Ethyl 2-(2,5-Dioxo-1-Phenylpyrrolidin-3-yl)-2-Methylpropanoate - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Fatty acid oxidation and signaling in apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
